molecular formula C19H16N6O3S2 B2697482 2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 863003-40-1

2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide

Numéro de catalogue: B2697482
Numéro CAS: 863003-40-1
Poids moléculaire: 440.5
Clé InChI: UJMVUTKOWPXVFJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-((6,8-Dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic heterocyclic compound characterized by a fused pyrimidopyrimidine core. Key structural features include:

  • Pyrimidopyrimidine backbone: A bicyclic system with two keto groups at positions 5 and 7, methyl substituents at positions 6 and 8, and a phenyl group at position 2.
  • Thioether linkage: A sulfur atom bridges the pyrimidopyrimidine core and an acetamide group.

Propriétés

IUPAC Name

2-(1,3-dimethyl-2,4-dioxo-7-phenylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O3S2/c1-24-15-13(17(27)25(2)19(24)28)16(23-14(22-15)11-6-4-3-5-7-11)30-10-12(26)21-18-20-8-9-29-18/h3-9H,10H2,1-2H3,(H,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMVUTKOWPXVFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=CC=C3)SCC(=O)NC4=NC=CS4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide (CAS Number: 906232-16-4) is a synthetic derivative belonging to the class of pyrimidine compounds. This class is notable for its diverse biological activities and potential therapeutic applications. The compound's unique structure integrates various functional groups that may contribute to its biological efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C24H23N5O4SC_{24}H_{23}N_{5}O_{4}S, with a molecular weight of 477.5 g/mol. Its structural components include a thiazole moiety and a tetrahydropyrimido-pyrimidine scaffold, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC24H23N5O4S
Molecular Weight477.5 g/mol
CAS Number906232-16-4

Biological Activity Overview

Research indicates that compounds structurally similar to 2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide exhibit a range of biological activities including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Compounds in this class have shown potential against various bacterial strains and fungi.
  • Enzyme Inhibition : Some derivatives are known to inhibit key enzymes involved in cancer progression and microbial resistance.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Targeting Kinases : Similar compounds have been reported to inhibit tyrosine kinases and other signaling pathways critical for tumor growth and survival.
  • Interference with Nucleic Acids : The pyrimidine core may interact with nucleic acids or related enzymes, disrupting cellular processes.

Case Studies

  • Anticancer Efficacy : A study demonstrated that derivatives similar to this compound effectively inhibited tumor growth in various cancer cell lines (e.g., MCF-7). The IC50 values ranged from 0.3 to 24 µM depending on the specific derivative tested .
    CompoundIC50 (µM)Cancer Type
    Compound 5i0.3MCF-7
    Compound 9a7.60HCT116
  • Antimicrobial Activity : Research has indicated that pyrimidine derivatives exhibit significant antibacterial activity against strains like Staphylococcus aureus and antifungal properties against Candida albicans. This activity is attributed to their ability to disrupt microbial cell walls or interfere with metabolic pathways .

Synthesis and Characterization

The synthesis of 2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide involves several steps:

  • Formation of the tetrahydropyrimido-pyrimidine scaffold.
  • Introduction of the thiazole group via nucleophilic substitution.
  • Purification through chromatography followed by characterization using NMR and mass spectrometry.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

The compound shares functional motifs with derivatives reported in , which focus on N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamides. Below is a comparative analysis based on structural features, physicochemical properties, and synthesis:

Table 1: Structural and Physicochemical Comparison

Compound Name / ID (from ) Core Structure Substituent/Functional Group Yield (%) Melting Point (°C) Key Spectral Data (APCI-MS)
Target Compound Pyrimidopyrimidine Thiazol-2-yl, phenyl, methyl N/A N/A N/A
3b: ((4-Methyl-1,2,4-triazol-3-yl)thio) Benzothiazole 4-Methyltriazole 68 257 [M+H]⁺: 376.1
3c: ((1-Methyl-1H-tetrazol-5-yl)thio) Benzothiazole 1-Methyltetrazole 73 265 [M+H]⁺: 378.0
3g: ((Pyrimidin-2-yl)thio) Benzothiazole Pyrimidine 84 230 [M+H]⁺: 401.1
3h: ((1H-Benzimidazol-2-yl)thio) Benzothiazole Benzimidazole 75 N/A [M+H]⁺: 426.1

Key Observations :

The benzothiazole derivatives in feature a 5,6-methylenedioxy group, which improves metabolic stability but reduces solubility compared to the target compound’s methyl and phenyl substituents.

Substituent Effects: Thiazole vs. Triazole/Tetrazole: The target’s thiazole moiety offers a distinct electronic profile compared to triazole (3b) or tetrazole (3c) substituents. Thioether Linkage: All compounds share a thioether bridge, but the target’s linkage to a pyrimidopyrimidine core may confer unique reactivity (e.g., resistance to oxidative cleavage) compared to benzothiazole-linked analogs.

Synthesis and Yield :

  • Yields for compounds range from 68% (3b) to 84% (3g), with higher yields associated with less sterically hindered substituents (e.g., pyrimidine in 3g). The target compound’s synthesis would likely require multi-step optimization due to its complex core.

Thermal Stability :

  • Melting points for benzothiazole derivatives (228–265°C) suggest high crystallinity, likely due to strong intermolecular hydrogen bonding. The target compound’s melting point is unreported but may vary significantly due to its fused ring system.

Research Implications and Gaps

  • Bioactivity Potential: While compounds lack disclosed biological data, their structural similarity to known kinase inhibitors (e.g., imatinib) suggests the target compound warrants evaluation for anticancer or anti-inflammatory activity.
  • Spectral Characterization : The absence of NMR or MS data for the target compound highlights a critical research gap. Future studies should prioritize spectral validation to confirm structural integrity.
  • Comparative Pharmacokinetics : The pyrimidopyrimidine core may alter metabolic pathways compared to benzothiazole derivatives, necessitating ADMET profiling.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.